molecular formula C16H15N3O4 B5831926 2-methyl-N'-[2-(4-nitrophenyl)acetyl]benzohydrazide

2-methyl-N'-[2-(4-nitrophenyl)acetyl]benzohydrazide

Cat. No.: B5831926
M. Wt: 313.31 g/mol
InChI Key: ICCDHBYKLYEKGE-UHFFFAOYSA-N
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Description

2-methyl-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide is an organic compound with the molecular formula C15H14N4O3. This compound is characterized by the presence of a benzohydrazide core, substituted with a 2-methyl group and a 4-nitrophenylacetyl group. It is a member of the hydrazide family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide typically involves the reaction of 2-methylbenzoic acid hydrazide with 4-nitrophenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

    Condensation: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Condensation: Aldehydes or ketones, typically under acidic or basic conditions.

Major Products Formed

    Reduction: 2-methyl-N’-[2-(4-aminophenyl)acetyl]benzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

    Condensation: Hydrazones with different aldehyde or ketone derivatives.

Scientific Research Applications

2-methyl-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N’-[2-(4-aminophenyl)acetyl]benzohydrazide: Similar structure but with an amino group instead of a nitro group.

    N’-[2-(4-nitrophenyl)acetyl]benzohydrazide: Lacks the 2-methyl substitution on the benzene ring.

    4-nitrophenylhydrazine: Contains the nitrophenyl group but lacks the acetyl and benzohydrazide components.

Uniqueness

2-methyl-N’-[2-(4-nitrophenyl)acetyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and hydrazide groups allows for versatile chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-methyl-N'-[2-(4-nitrophenyl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-11-4-2-3-5-14(11)16(21)18-17-15(20)10-12-6-8-13(9-7-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCDHBYKLYEKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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